Ethyl 7-(2-chloro-5-nitrophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-(2-chloro-5-nitrophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of ethyl 7-(2-chloro-5-nitrophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of N-(2-chloro-5-nitrophenyl)hydrazinecarboxamide with ethyl 6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Chemical Reactions Analysis
Ethyl 7-(2-chloro-5-nitrophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Scientific Research Applications
Ethyl 7-(2-chloro-5-nitrophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of ethyl 7-(2-chloro-5-nitrophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 7-(2-chloro-5-nitrophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives, such as:
Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate: This compound has similar biological activities but differs in its substitution pattern, which can affect its reactivity and potency.
Ethyl 7-(4-bromophenyl)-2-[(2-fluorobenzyl)sulfanyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: This derivative has different substituents, which can lead to variations in its chemical and biological properties.
This compound stands out due to its unique combination of substituents, which contribute to its distinct chemical reactivity and biological activities.
Properties
Molecular Formula |
C20H16ClN5O4 |
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Molecular Weight |
425.8 g/mol |
IUPAC Name |
ethyl 7-(2-chloro-5-nitrophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H16ClN5O4/c1-2-30-19(27)16-17(12-6-4-3-5-7-12)24-20-22-11-23-25(20)18(16)14-10-13(26(28)29)8-9-15(14)21/h3-11,18H,2H2,1H3,(H,22,23,24) |
InChI Key |
VOIVIZXAYCFLKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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